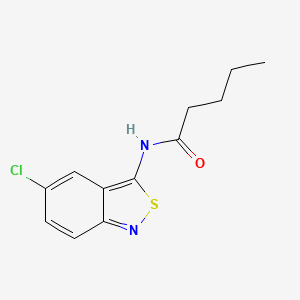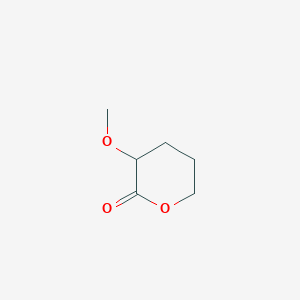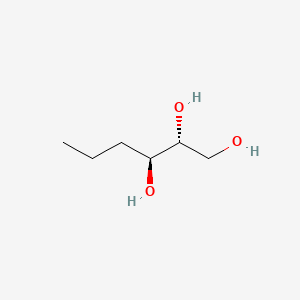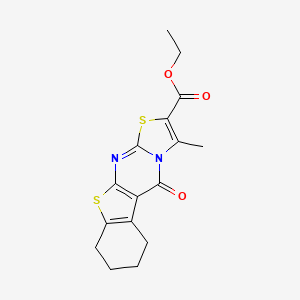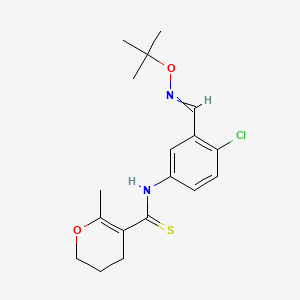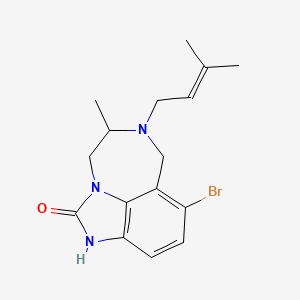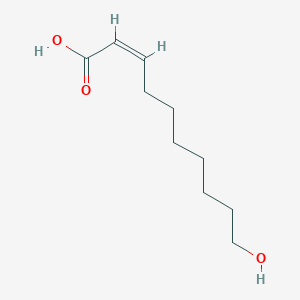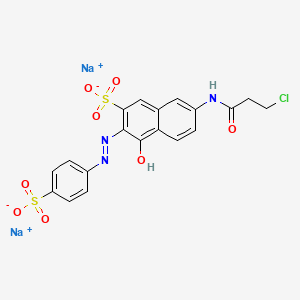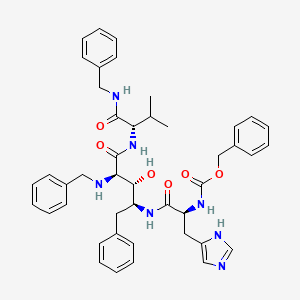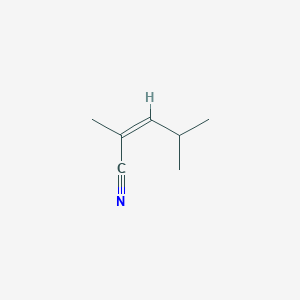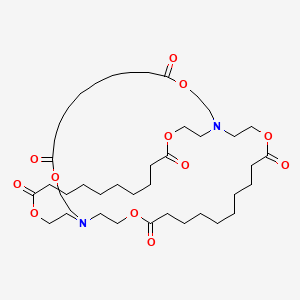
4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone is a complex organic compound with the molecular formula C42H72N2O12. It is known for its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the bicyclic structure. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone involves its interaction with molecular targets through various pathways. The compound’s multiple oxygen and nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing its reactivity and binding properties. These interactions can modulate biological processes and chemical reactions, making it a versatile compound in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Known for its similar bicyclic structure and applications in coordination chemistry.
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: Another related compound with additional benzene rings, used in similar research fields.
Uniqueness
4,15,21,32,37,48-Hexaoxa-1,18-diazabicyclo(16.16.16)pentacontane-5,14,22,31,38,47-hexone stands out due to its larger bicyclic framework and higher number of oxygen atoms, which enhance its ability to form complex structures and interact with various molecular targets. This makes it particularly valuable in advanced materials science and drug development.
Properties
CAS No. |
94088-54-7 |
|---|---|
Molecular Formula |
C42H72N2O12 |
Molecular Weight |
797.0 g/mol |
IUPAC Name |
4,15,21,32,37,48-hexaoxa-1,18-diazabicyclo[16.16.16]pentacontane-5,14,22,31,38,47-hexone |
InChI |
InChI=1S/C42H72N2O12/c45-37-19-13-7-1-2-8-14-20-38(46)52-32-26-44-29-35-55-41(49)23-17-11-5-3-9-15-21-39(47)53-33-27-43(25-31-51-37)28-34-54-40(48)22-16-10-4-6-12-18-24-42(50)56-36-30-44/h1-36H2 |
InChI Key |
LZUIHANWEHANCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=O)OCCN2CCOC(=O)CCCCCCCCC(=O)OCCN(CCOC(=O)CCC1)CCOC(=O)CCCCCCCCC(=O)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


